molecular formula C16H16N4O2S2 B13129365 1,4,5,8-Tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione CAS No. 88605-73-6

1,4,5,8-Tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione

Cat. No.: B13129365
CAS No.: 88605-73-6
M. Wt: 360.5 g/mol
InChI Key: SMRBBCOGTRKFMA-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is part of the anthracenedione family, known for its unique structural properties and diverse applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the raw materials are subjected to high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to various derivatives with different functional groups .

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A simpler analog with similar structural features but lacking the amino and methylthio groups.

    1,4-Diaminoanthraquinone: Contains amino groups but lacks the methylthio groups.

    2,6-Dimethylthioanthraquinone: Contains methylthio groups but lacks the amino groups

Uniqueness

1,4,5,8-Tetraamino-2,6-bis(methylthio)anthracene-9,10-dione is unique due to the presence of both amino and methylthio groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88605-73-6

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,6-bis(methylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C16H16N4O2S2/c1-23-7-3-5(17)9-11(13(7)19)15(21)10-6(18)4-8(24-2)14(20)12(10)16(9)22/h3-4H,17-20H2,1-2H3

InChI Key

SMRBBCOGTRKFMA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)SC)N)N

Origin of Product

United States

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